molecular formula C17H19N3O2 B2911919 2-phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone CAS No. 2034372-51-3

2-phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone

Cat. No.: B2911919
CAS No.: 2034372-51-3
M. Wt: 297.358
InChI Key: ALXQSPFLCUCTNQ-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is a pyrazolo-pyrazine derivative featuring a phenoxy-substituted ethanone moiety. The compound’s core consists of a bicyclic pyrazolo-pyrazine system fused with a cyclopentane ring, while the phenoxy group introduces aromatic and polar characteristics.

Properties

IUPAC Name

2-phenoxy-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(12-22-13-5-2-1-3-6-13)19-9-10-20-16(11-19)14-7-4-8-15(14)18-20/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXQSPFLCUCTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone typically begins with the preparation of the cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl intermediate. This step involves the cyclization of appropriate precursors under controlled conditions. Phenoxy group introduction is achieved through etherification reactions. Reaction conditions such as temperature, pressure, and pH are finely tuned to optimize yield and purity.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis is preferred. This method allows for better control over reaction parameters and scalability. The process involves sequentially introducing reactants into a flow reactor, where precise conditions are maintained to ensure high conversion rates and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized to form corresponding oxo derivatives using common oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction can be achieved with reducing agents like lithium aluminum hydride to yield alcohol derivatives.

  • Substitution: Halogenation, nitration, and sulfonation are some of the substitution reactions it can undergo, facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products Formed

The major products of these reactions include oxo derivatives, alcohols, and various substituted analogs, which can serve as intermediates for further functionalization or application-specific purposes.

Scientific Research Applications

Chemistry

In chemistry, 2-phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is used as a building block for the synthesis of complex molecules. It is also a valuable ligand in coordination chemistry, forming stable complexes with transition metals.

Biology and Medicine

Biologically, this compound has been explored for its potential therapeutic properties. Its unique structure enables interaction with various biological targets, making it a candidate for drug development. Studies have shown its efficacy in modulating enzyme activity and receptor binding.

Industry

In industrial applications, the compound is employed in the synthesis of advanced materials, such as specialty polymers and resins. Its chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The phenoxy group plays a crucial role in binding to active sites, while the pyrazolo[1,5-a]pyrazin-2(7H)-yl core provides structural rigidity and electronic properties that enhance these interactions. Pathways involved include inhibition of enzymatic activity and modulation of signal transduction processes.

Comparison with Similar Compounds

Implications for Research and Development

The structural diversity among these analogs underscores the versatility of the pyrazolo-pyrazine core in drug discovery. The target compound’s phenoxy group positions it as a mid-polarity candidate between the lipophilic m-tolyl and polar sulfonyl derivatives. Future studies should prioritize:

Pharmacological Profiling : Screening against kinase or receptor panels to identify selectivity trends.

Solubility and Stability Assays : Comparative analysis of aqueous solubility and metabolic stability.

Crystallographic Studies : Elucidating binding modes to correlate substituent effects with target engagement.

Biological Activity

2-Phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antiproliferative properties and mechanisms of action.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds related to the pyrazolo[1,5-a]pyrazine scaffold. For instance, derivatives of pyrazolo compounds have shown significant inhibition of various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15Induces apoptosis
2-{[2-(1H-Pyrazolo[3,4-c]pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4-yl]amino}ethanolK562 (Leukemia)12Inhibits DNA ligase
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolMV4-11 (Leukemia)10PARP-1 cleavage

The compound has been reported to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators such as PCNA (proliferating cell nuclear antigen) .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted. Key findings include:

  • Induction of Apoptosis : The compound activates apoptotic pathways by promoting the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase activation .
  • Inhibition of Cell Proliferation : It has been shown to reduce the expression levels of PCNA over time in treated cells.
  • Microtubule Disruption : Some derivatives have been observed to affect microtubule dynamics leading to cell cycle arrest .

Case Studies

Several case studies have documented the effects and potential applications of this compound in cancer therapy:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM after 48 hours. The mechanism was linked to increased apoptosis markers such as cleaved caspase 3 and decreased Bcl-2 expression .
  • K562 Cells Response : Another investigation into K562 cells indicated that the compound could effectively inhibit cell growth and induce apoptosis through DNA damage response pathways .

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